REACTION_CXSMILES
|
CCCCCCCCCC(O)=O.CCCCCCCC(O)=O.[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55]>>[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[C:44]([OH:46])(=[O:45])[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55].[CH2:47]([OH:46])[CH:48]([OH:51])[CH2:49][O:52][CH2:53][CH:54]([OH:55])[CH2:56][OH:57] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
mixture
|
Quantity
|
118 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC(=O)O
|
Name
|
fatty acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.8 kg
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the range of 174°-210° C.
|
Type
|
CUSTOM
|
Details
|
for 1.5 to 3.5 hours
|
Duration
|
2.5 (± 1) h
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O.OCC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(COCC(CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCCCC(O)=O.CCCCCCCC(O)=O.[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55]>>[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[C:44]([OH:46])(=[O:45])[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55].[CH2:47]([OH:46])[CH:48]([OH:51])[CH2:49][O:52][CH2:53][CH:54]([OH:55])[CH2:56][OH:57] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
mixture
|
Quantity
|
118 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC(=O)O
|
Name
|
fatty acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.8 kg
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the range of 174°-210° C.
|
Type
|
CUSTOM
|
Details
|
for 1.5 to 3.5 hours
|
Duration
|
2.5 (± 1) h
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O.OCC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(COCC(CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCCCC(O)=O.CCCCCCCC(O)=O.[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55]>>[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[C:44]([OH:46])(=[O:45])[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55].[CH2:47]([OH:46])[CH:48]([OH:51])[CH2:49][O:52][CH2:53][CH:54]([OH:55])[CH2:56][OH:57] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
mixture
|
Quantity
|
118 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC(=O)O
|
Name
|
fatty acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.8 kg
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the range of 174°-210° C.
|
Type
|
CUSTOM
|
Details
|
for 1.5 to 3.5 hours
|
Duration
|
2.5 (± 1) h
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O.OCC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(COCC(CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCCCC(O)=O.CCCCCCCC(O)=O.[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55]>>[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[C:44]([OH:46])(=[O:45])[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55].[CH2:47]([OH:46])[CH:48]([OH:51])[CH2:49][O:52][CH2:53][CH:54]([OH:55])[CH2:56][OH:57] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
mixture
|
Quantity
|
118 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC(=O)O
|
Name
|
fatty acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.8 kg
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the range of 174°-210° C.
|
Type
|
CUSTOM
|
Details
|
for 1.5 to 3.5 hours
|
Duration
|
2.5 (± 1) h
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O.OCC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(COCC(CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |